molecular formula C11H10ClKN2O4 B15127674 Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate

Cat. No.: B15127674
M. Wt: 308.76 g/mol
InChI Key: ISSUZLSYCCVJQP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminopropanoic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-carbamoyl-2-[(2-bromophenyl)formamido]propanoate
  • Potassium 3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoate
  • Potassium 3-carbamoyl-2-[(2-iodophenyl)formamido]propanoate

Uniqueness

Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different halogen substitutions .

Properties

Molecular Formula

C11H10ClKN2O4

Molecular Weight

308.76 g/mol

IUPAC Name

potassium;4-amino-2-[(2-chlorobenzoyl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H11ClN2O4.K/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15;/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18);/q;+1/p-1

InChI Key

ISSUZLSYCCVJQP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)[O-])Cl.[K+]

Origin of Product

United States

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